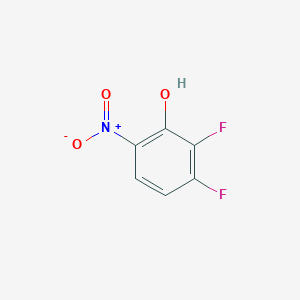

2,3-Difluoro-6-nitrophenol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGOHDCHURMFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369995 | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-26-9 | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Difluoro-6-nitrophenol, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1] Its unique molecular structure, featuring two electron-withdrawing fluorine atoms and a nitro group on a phenol ring, makes it a valuable precursor for synthesizing complex organic molecules.[2][3] The strategic placement of these functional groups enhances the compound's reactivity and imparts desirable characteristics to its derivatives, such as increased metabolic stability and bioavailability.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 82419-26-9 | [4][5][6] |

| Molecular Formula | C₆H₃F₂NO₃ | [4][5] |

| Molecular Weight | 175.09 g/mol | [4][5][6] |

| Appearance | White to light yellow to green powder/crystal | [1][2][7] |

| Melting Point | 60-62 °C | [1][2][6] |

| Boiling Point | 215.9 ± 35.0 °C (Predicted) | [1][7] |

| Density | 1.52 g/cm³ (Estimate) | [1][7] |

| pKa | 4.77 ± 0.37 (Predicted) | [1][7] |

| Solubility | Soluble in alcohol and ketone solvents; slightly soluble in ether; insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Data | Source(s) |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC. | [5] |

| GC-MS | m/z Top Peak: 101; 2nd Highest: 75; 3rd Highest: 100 | [5] |

| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr | [5] |

| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [5] |

Synthesis of this compound

There are two primary synthetic routes to produce this compound. The first involves the nitration of 2,3-difluorophenol, while the second, and more specific method, utilizes 2,3,4-trifluoronitrobenzene as the starting material.

Synthesis via Nitration of 2,3-Difluorophenol

This method involves the electrophilic aromatic substitution of 2,3-difluorophenol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[4][8] The nitronium ion (NO₂⁺), generated in situ, is the active electrophile.[9][10]

Caption: Workflow for the synthesis of this compound via nitration.

Experimental Protocol: Nitration of 2,3-Difluorophenol (Representative)

This protocol is adapted from the nitration of similar phenolic compounds and general nitration procedures.[8][11][12][13]

-

Preparation: In a reaction vessel equipped with a stirrer and a temperature controller, a solution of 2,3-difluorophenol in a suitable solvent is prepared.

-

Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared separately and cooled.

-

Reaction: The nitrating mixture is added dropwise to the solution of 2,3-difluorophenol while maintaining a low temperature (e.g., 0-10 °C) with vigorous stirring.

-

Quenching and Extraction: After the reaction is complete, the mixture is poured onto ice water. The product is then extracted with a suitable organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by chromatography or recrystallization.

Synthesis from 2,3,4-Trifluoronitrobenzene

A patented method for producing isomer-free this compound involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[14][15]

Caption: Synthesis of isomer-free this compound.

Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene

This protocol is based on a patented industrial process.[7][14][15]

-

Reaction Setup: 2,3,4-Trifluoronitrobenzene is reacted with an aqueous solution of an alkali or alkaline earth metal hydroxide (e.g., potassium hydroxide) in the absence of an organic solvent. The reaction is conducted at a temperature between 20°C and 100°C.

-

Acidification: Upon completion of the reaction, the mixture is cooled and acidified to a pH of approximately 1 to 6 by adding an acid such as sulfuric or hydrochloric acid.

-

Purification by Steam Distillation: The resulting product is subjected to steam distillation.

-

Isolation: The this compound is isolated from the distillate after cooling. This process yields an isomerically pure product.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of various high-value organic compounds.

-

Pharmaceuticals: It is a key intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4][16] The difluoro-substituted aromatic ring is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic properties.[4] It has also been used in the synthesis of anti-inflammatory drugs and as a precursor for various chemotherapeutic agents.[4]

-

Agrochemicals: The compound has potential applications in the formulation of pesticides and herbicides.[4]

-

Organic Synthesis: It serves as a versatile intermediate for introducing fluorine atoms and a nitro group into organic molecules, which is valuable in the development of new materials and specialty chemicals.[2][3] For instance, it has been used in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline.[6][17]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4). | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [5][18] |

| Skin Irritation | Causes skin irritation (Category 2). | Wash skin thoroughly after handling. | [5][18] |

| Eye Irritation | Causes serious eye irritation (Category 2). | Rinse cautiously with water for several minutes if in eyes. Remove contact lenses if present and easy to do. Continue rinsing. | [5][18] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | Avoid breathing dust. | [5][18] |

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][7]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let this chemical enter the environment.[18]

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 82419-26-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 82419-26-9 [smolecule.com]

- 5. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-ジフルオロ-6-ニトロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 82419-26-9 [m.chemicalbook.com]

- 8. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. paspk.org [paspk.org]

- 12. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 15. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound | 82419-26-9 [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2,3-Difluoro-6-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Properties and Structure

This compound is a yellow to orange crystalline powder.[1] Its unique molecular structure, featuring two fluorine atoms and a nitro group on a phenol ring, imparts specific reactivity and makes it a valuable building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | [1] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | Yellow to orange crystalline powder | [1] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point (Predicted) | 215.9 ± 35.0 °C | |

| pKa (Predicted) | 4.77 ± 0.37 | |

| Solubility | Soluble in alcohol and ketone solvents, slightly soluble in ether solvents, insoluble in water. | [1] |

| CAS Number | 82419-26-9 | [3] |

| IUPAC Name | This compound | [2] |

| SMILES String | C1=CC(=C(C(=C1--INVALID-LINK--[O-])O)F)F | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H, C-F, C-NO₂, and aromatic C-H and C=C bonds. The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group, while strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ would correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Two primary synthesis routes for this compound have been identified.

Synthesis from 2,3,4-Trifluoronitrobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene with a hydroxide ion.

Reaction:

Figure 1: Synthesis of this compound from 2,3,4-Trifluoronitrobenzene.

Detailed Experimental Protocol:

-

Materials:

-

Procedure:

-

In a suitable reaction vessel, charge 2,3,4-trifluoronitrobenzene and water.

-

Heat the mixture to approximately 40°C with vigorous stirring.[4]

-

Slowly add the aqueous alkali metal hydroxide solution dropwise, maintaining the reaction temperature between 40°C and 60°C.[4] The reaction progress can be monitored by Gas Chromatography (GC) until the starting material is consumed.[4]

-

After the reaction is complete, cool the mixture and adjust the pH to approximately 2-3 by adding sulfuric acid.[4]

-

Cool the distillate to induce precipitation of the this compound.[4]

-

Isolate the solid product by filtration, wash with cold water, and dry.

-

Synthesis by Nitration of 2,3-Difluorophenol

While a detailed protocol specifically for this compound is not available, a similar procedure for the synthesis of 2,4-Difluoro-6-nitrophenol is reported and can be adapted.[6] This method involves the direct nitration of the corresponding difluorophenol.

Reaction:

Figure 2: General scheme for the nitration of 2,3-Difluorophenol.

General Experimental Considerations:

-

Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent.

-

Solvent: A suitable solvent such as dichloromethane may be used.

-

Temperature Control: The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-nitration.

-

Workup: The reaction is usually quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or chromatography.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the interplay of the hydroxyl, fluoro, and nitro functional groups.

-

Acidity: The phenolic hydroxyl group is acidic and can be deprotonated by a base. The acidity is enhanced by the electron-withdrawing effects of the two fluorine atoms and the nitro group.

-

Nucleophilic Aromatic Substitution: The fluorine atoms can be susceptible to nucleophilic substitution, particularly the one ortho to the nitro group.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation is a key step in the synthesis of many derivatives.

-

Stability: The compound is relatively stable under normal conditions.[1] However, like many nitroaromatic compounds, it may be sensitive to heat and shock. It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Role in Signaling Pathways and Drug Development

Direct evidence for the involvement of this compound in specific signaling pathways is not currently available in the scientific literature. However, its role as a key intermediate in the synthesis of fluoroquinolone antibiotics provides an indirect link to pathways essential for bacterial survival.

Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death.

The general mechanism of action for nitroaromatic compounds in a biological context often involves the enzymatic reduction of the nitro group. This can lead to the formation of reactive nitroso and hydroxylamine intermediates that can interact with cellular macromolecules like DNA.[8] This bioreduction is a key aspect of the activity of some nitroaromatic drugs.[8]

The logical relationship for the potential role of this compound derivatives in a therapeutic context can be visualized as follows:

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 82419-26-9 [sigmaaldrich.com]

- 4. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

- 5. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scielo.br [scielo.br]

Molecular weight of 2,3-Difluoro-6-nitrophenol

An In-depth Technical Guide to 2,3-Difluoro-6-nitrophenol

This technical guide provides a comprehensive overview of this compound (CAS No: 82419-26-9), a crucial fluorinated intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis, detailing the compound's physicochemical properties, established synthesis protocols, and key applications.

Core Compound Properties

This compound is a substituted aromatic compound characterized by a phenol ring with two adjacent fluorine atoms and a nitro group. Its unique electronic and structural properties make it a valuable building block, particularly for introducing fluorine into larger, biologically active molecules.[1] The compound typically appears as a white to light yellow or orange crystalline powder.[1][2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₃ | [3][4] |

| Molecular Weight | 175.09 g/mol | [3][4] |

| CAS Number | 82419-26-9 | [3][4] |

| Melting Point | 60-62 °C | [1][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in alcohol and ketone solvents; insoluble in water. | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | KEGOHDCHURMFKX-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes are well-established for the preparation of this compound. The first involves the hydrolysis of 2,3,4-trifluoronitrobenzene, and the second is the direct nitration of 2,3-difluorophenol.

Method 1: Hydrolysis of 2,3,4-Trifluoronitrobenzene

This process is particularly suited for producing isomerically pure this compound on an industrial scale, achieving high yields without the use of organic solvents during the reaction and isolation steps.[6][7]

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 1.77 kg (10 moles) of 2,3,4-trifluoronitrobenzene. The mixture is heated to 40°C with vigorous stirring.

-

Reagent Addition: A solution of 31.7% potassium hydroxide (389.4 g in 1.23 L of water, equivalent to 22 moles of KOH) is added dropwise. The rate of addition is controlled to maintain the reaction temperature between 40°C and 50°C.

-

Reaction Monitoring: The reaction is allowed to proceed for approximately 4 hours, with progress monitored by Gas Chromatography (GC) until the starting material is consumed.

-

Acidification: The reaction mixture is heated to 70°C, and 70% sulfuric acid is added to adjust the pH to approximately 3.

-

Isolation: The product is isolated via steam distillation. Steam is introduced into the acidic solution, and the this compound co-distills with the water.

-

Purification: The collected distillate is cooled to 10-19°C to precipitate the solid product. The solid is then isolated by suction filtration and dried. This method yields approximately 1.51 kg (86% of theoretical yield) of this compound with a purity of >99.9%.[6]

Method 2: Nitration of 2,3-Difluorophenol

This route involves the direct nitration of 2,3-difluorophenol. While various nitrating agents can be used, a common laboratory-scale procedure employs a mixture of nitric and sulfuric acids.

Representative Protocol:

-

Reaction Setup: A solution of 2,3-difluorophenol is dissolved in a suitable solvent like dichloromethane in a flask equipped with a stirrer and cooled to 0-5°C in an ice bath.

-

Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution. The temperature must be carefully controlled to remain below 10°C to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, the mixture is stirred at a low temperature (e.g., 0-5°C) for 1-2 hours.

-

Quenching: The reaction is quenched by slowly pouring the mixture onto crushed ice.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ether).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of quinolonecarboxylic acid antibiotics.[6] Its structure is readily incorporated into more complex heterocyclic systems. One notable application is its use in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a key intermediate for various bioactive molecules.[4][5] The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form the quinoline core.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][4]

-

Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents and bases.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H3F2NO3 | CID 2733745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 82419-26-9 [sigmaaldrich.com]

- 5. This compound | 82419-26-9 [chemicalbook.com]

- 6. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

- 7. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-6-nitrophenol from 2,3-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-difluoro-6-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details the primary synthetic routes from 2,3-difluorophenol, including direct nitration and an alternative isomer-free method, presenting quantitative data, experimental protocols, and a visual representation of the synthesis workflow.

Introduction

This compound (CAS 82419-26-9) is a crucial building block in the synthesis of various high-value compounds.[1] Its molecular structure, featuring both difluoro and nitrophenol moieties, makes it a versatile precursor for introducing specific functionalities into target molecules.[2] In the pharmaceutical sector, it is a key intermediate for the production of fluoroquinolone antibiotics.[1] The agrochemical industry utilizes this compound for the synthesis of herbicides and fungicides.[1] Given its importance, efficient and selective synthesis methods are of high interest. This guide focuses on the conversion of 2,3-difluorophenol to this compound.

Synthetic Routes

Two primary methodologies exist for the synthesis of this compound: direct nitration of 2,3-difluorophenol and a regioselective synthesis from a trifluoronitrobenzene precursor that yields an isomerically pure product.

2.1. Direct Nitration of 2,3-Difluorophenol

The direct nitration of 2,3-difluorophenol is a common electrophilic aromatic substitution reaction.[3] This method typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺), which then reacts with the phenol.[3]

The hydroxyl group of the phenol is an activating, ortho-para directing group. However, the presence and positions of the fluorine atoms, which are deactivating groups, and steric hindrance influence the regioselectivity of the nitration. This reaction is susceptible to the formation of isomeric byproducts, primarily 2,3-difluoro-4-nitrophenol.[3] The ratio of the desired 6-nitro isomer to the 4-nitro isomer is dependent on the reaction conditions.[3]

2.2. Isomer-Free Synthesis from 2,3,4-Trifluoronitrobenzene

An alternative patented method allows for the production of isomer-free this compound.[4][5] This process involves the nucleophilic aromatic substitution of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide.[4][5] The reaction is followed by acidification and subsequent purification by steam distillation to isolate the high-purity product.[4][5] This method is advantageous as it avoids the formation of the 4-nitro isomer, leading to a higher yield of the desired product.[5]

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic routes.

| Synthesis Route | Starting Material | Reagents | Temperature | Yield | Purity | Isomer Ratio (6-nitro:4-nitro) | Reference |

| Direct Nitration | 2,3-Difluorophenol | 70% HNO₃ in H₂SO₄ | 0°C | 65% | Not specified | 8:1 | [3] |

| Isomer-Free Synthesis | 2,3,4-Trifluoronitrobenzene | Aqueous NaOH or KOH, followed by H₂SO₄ or H₃PO₄ | 20°C to 100°C | 86% | >99.9% (GC) | Isomer-free | [5] |

Experimental Protocols

4.1. General Safety Precautions

Work with concentrated acids and organic solvents should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Nitric acid is a strong oxidizing agent and should be handled with care.

4.2. Isomer-Free Synthesis of this compound

This protocol is adapted from the patented process for producing isomerically pure this compound.[5]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

70% Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

-

Water

Procedure:

-

In a suitable reaction vessel, 2,3,4-trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal hydroxide (e.g., NaOH). The reaction is typically carried out at a temperature between 30°C and 60°C.

-

The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed (approximately 4 hours).

-

Upon completion, the reaction mixture is heated to 70°C and acidified to a pH of approximately 3 by the dropwise addition of 70% sulfuric acid.

-

The product is then isolated from the reaction mixture by steam distillation.

-

The distillate containing the this compound is cooled to approximately 19°C to induce crystallization.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

The final product is obtained as a solid with a melting point of 63.5°C and a purity of >99.9% as determined by GC.[5]

Mandatory Visualization

Caption: Comparative workflow of the direct nitration and isomer-free synthesis routes for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 4. CA2092407A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

Synthesis of 2,3-Difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene. The described process is based on a patented method involving the hydrolysis of the starting material in an aqueous solution, yielding a high-purity final product. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of fluoroquinolone antibiotics.[1]

Reaction Overview

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom at the 4-position of 2,3,4-trifluoronitrobenzene is selectively replaced by a hydroxyl group. This transformation is achieved by reacting the substrate with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. The reaction is performed in the absence of organic solvents.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3,4-Trifluoronitrobenzene | C₆H₂F₃NO₂ | 177.08 | 3.5 (lit.) |

| This compound | C₆H₃F₂NO₃ | 175.09 | 63.5 - 64[2] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of isomerically pure this compound.[2][3]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Aqueous alkali metal or alkaline earth metal hydroxide solution (e.g., 40% Lithium hydroxide solution)

-

Sulfuric acid (e.g., 70%) or another suitable acid (e.g., 85% phosphoric acid or 36% aqueous hydrochloric acid)

-

Water

Equipment:

-

Reaction vessel with vigorous stirring capability

-

Heating and cooling system

-

pH meter or pH indicator paper

-

Steam distillation apparatus

-

Filtration apparatus (e.g., suction filter)

-

Drying oven

Procedure:

-

Reaction Setup: In a suitable reaction vessel, 1.77 kg (10 mol) of 2,3,4-trifluoronitrobenzene is mixed with 2.5 L of water. The mixture is then heated to 40°C with vigorous stirring.[2]

-

Hydroxylation: 1320 g (22 mol) of a 40 percent lithium hydroxide solution is added dropwise to the reaction mixture. The addition is controlled in such a way that the temperature of the reaction mixture increases from 40°C to 55°C over a period of 2.5 hours.[2] The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the complete consumption of the starting material.[2]

-

Acidification: After the reaction is complete, the mixture is cooled and the pH is adjusted to between 1 and 6 by adding an acid, such as 70% sulfuric acid.[2][3]

-

Purification by Steam Distillation: The product is then purified by steam distillation. The this compound will co-distill with the steam.[2][3]

-

Isolation and Drying: The distillate is cooled, which causes the this compound to precipitate. The solid product is then isolated by filtration. The isolated product is dried to yield isomerically pure this compound.[2][3]

Yield and Purity:

Following this protocol, a yield of approximately 85-86% of the theoretical maximum can be expected.[2] The resulting this compound has a purity of over 99.9% as determined by GC, with a melting point of 63.5°C.[2]

Process Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Difluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and solubility of 2,3-Difluoro-6-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended to support laboratory research and development activities.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₃F₂NO₃.[1] It is characterized by a phenol ring substituted with two fluorine atoms and a nitro group. This substitution pattern significantly influences its chemical reactivity and physical properties.

A summary of its key identification and physical properties is provided in Table 1.

| Property | Value |

| CAS Number | 82419-26-9 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol |

| Physical Appearance | Pale yellow crystalline solid; also described as a powder to crystal with a color ranging from white to light yellow to green.[1][2][3] |

| Melting Point | 60-62 °C[2][4][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and synthetic chemistry, influencing reaction conditions, purification methods, and bioavailability. This compound exhibits a distinct solubility profile.

Qualitative Solubility Data

| Solvent | Solubility |

| Water | Insoluble[2] |

| Organic Solvents | Soluble[1] |

| Alcohols | Soluble[2] |

| Ketones | Soluble[2] |

| Ethers | Slightly soluble[2] |

The poor water solubility is expected due to the largely nonpolar aromatic ring. However, the presence of the hydroxyl (-OH) and nitro (-NO₂) groups, along with the fluorine atoms, introduces polarity and the capacity for hydrogen bonding, which accounts for its solubility in various organic solvents.

Experimental Protocols

The following are generalized experimental protocols for determining the physical appearance and solubility of a chemical compound like this compound.

3.1. Determination of Physical Appearance

The physical appearance of a compound is determined by visual observation of the pure substance.

-

Objective: To qualitatively describe the physical state, color, and form of the compound at ambient temperature.

-

Materials: A small, clean, dry glass vial or watch glass, spatula, and a sample of this compound. A microscope can be used for more detailed observation of the crystalline structure.

-

Procedure:

-

Place a small amount (approximately 10-20 mg) of the compound on a clean, dry watch glass or in a glass vial.

-

Observe the sample against a white background to accurately determine its color.

-

Note the physical state of the compound (e.g., crystalline solid, powder, etc.).

-

If the sample is crystalline, the crystal habit (shape) can be observed more closely using a microscope at low to medium magnification.

-

Record the observations.

-

3.2. Determination of Qualitative Solubility

This protocol outlines a method for determining the solubility of a compound in various solvents.

-

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

-

Materials: Test tubes, test tube rack, spatula, droppers or pipettes, a sample of this compound, and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether).

-

Procedure:

-

Place a small, pre-weighed amount of the compound (e.g., 10 mg) into a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution to see if the solid has dissolved completely. A clear solution indicates that the compound is soluble. If solid particles remain, the compound is either partially soluble or insoluble.

-

If the compound does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling.

-

Repeat the procedure for each solvent to be tested.

-

Record the results as soluble, partially soluble, or insoluble for each solvent.

-

Factors Influencing Solubility: A Conceptual Diagram

The solubility of a substituted phenol such as this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing this property.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic Profile of 2,3-Difluoro-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,3-Difluoro-6-nitrophenol (CAS No: 82419-26-9). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for these techniques are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity |

| Data not available in readily accessible public sources |

¹³C NMR Data

| Chemical Shift (ppm) |

| Data not available in readily accessible public sources |

Note: While ¹H and ¹³C NMR spectra for this compound are available from commercial suppliers and databases such as SpectraBase, the specific chemical shift and multiplicity data are not publicly disseminated in a detailed format. Researchers are advised to consult these primary sources for direct data access.[1]

Infrared (IR) Spectroscopy

The following characteristic absorption bands have been identified from the Fourier-transform infrared (FTIR) spectrum of this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available in readily accessible public sources | O-H stretch (phenol) |

| Aromatic C-H stretch | |

| Asymmetric NO₂ stretch | |

| Symmetric NO₂ stretch | |

| C=C aromatic ring stretch | |

| C-F stretch | |

| C-N stretch | |

| C-O stretch |

Note: The FTIR spectrum of this compound is available from public databases. The assignments above are based on typical vibrational modes for this class of compound.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI). The most prominent peaks are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 101 | Most Abundant |

| 75 | Second Most Abundant |

| 100 | Third Most Abundant |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving the sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The data was processed using appropriate software, and chemical shifts were referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of this compound was prepared for analysis using the KBr pellet technique. A small amount of the sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a transparent pellet. The FTIR spectrum was recorded by passing a beam of infrared radiation through the pellet.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization source. The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions were then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,3-Difluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3-Difluoro-6-nitrophenol. While specific, experimentally determined chemical shift and coupling constant data for this compound are not publicly available in the cited literature, this document offers a detailed framework for its spectral analysis. This includes predicted chemical shifts based on established principles of NMR spectroscopy, comprehensive experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow. This guide is intended to equip researchers with the foundational knowledge to acquire, interpret, and utilize NMR data for the structural elucidation of this compound and related compounds.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the signals in both ¹H and ¹³C NMR spectra are influenced by the interplay of the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the electron-donating effect of the hydroxyl (-OH) group.

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the benzene ring. The hydroxyl proton will also give rise to a signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.2 - 7.5 | ddd (doublet of doublet of doublets) | JH4-H5 ≈ 7-9 Hz, JH4-F3 ≈ 8-10 Hz, JH4-F2 ≈ 1-3 Hz |

| H-5 | 7.8 - 8.1 | ddd (doublet of doublet of doublets) | JH5-H4 ≈ 7-9 Hz, JH5-F(ortho) ≈ 4-6 Hz, JH5-F(meta) ≈ 1-2 Hz |

| -OH | 10.0 - 12.0 | br s (broad singlet) | N/A |

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be significantly influenced by the attached functional groups. Carbons directly attached to the electronegative fluorine, oxygen, and nitro groups are expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 145 - 155 |

| C-2 (C-F) | 140 - 150 (doublet, large ¹JC-F) |

| C-3 (C-F) | 145 - 155 (doublet, large ¹JC-F) |

| C-4 | 120 - 130 |

| C-5 | 125 - 135 |

| C-6 (C-NO₂) | 135 - 145 |

Note: These are estimated values. Actual experimental values will show complex splitting patterns due to C-F coupling.

Experimental Protocols

The following are detailed methodologies for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 8 to 16 scans.

-

Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the peak of the internal standard (TMS) to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Workflow and Logical Relationships

The process of NMR analysis follows a logical workflow from sample preparation to final data interpretation. The following diagram illustrates these key stages.

Caption: General workflow for NMR spectroscopy.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR provide critical information about its molecular structure. While experimentally determined data is paramount for definitive assignment, the predictive methods and standardized protocols outlined in this guide offer a robust framework for researchers. The careful application of these methodologies will enable the unambiguous determination of the structure and purity of this compound, facilitating its use in research, drug discovery, and materials science.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Difluoro-6-nitrophenol. Due to the limited availability of the specific mass spectrum for this compound in public databases, this guide leverages data from structurally similar compounds, particularly 2-nitrophenol, to predict the fragmentation pathways. This approach allows for a scientifically robust estimation of the fragmentation behavior of this compound.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the loss of functional groups and rearrangements. The fragmentation is primarily driven by the presence of the nitro group, the hydroxyl group, and the fluorine atoms on the aromatic ring.

Below is a table summarizing the predicted major ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative intensity values are modeled after the fragmentation pattern of 2-nitrophenol, a structurally related compound, to provide a likely distribution of ion abundance.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Structure |

| 175 | 80 | [M]⁺ | [C₆H₃F₂NO₃]⁺ |

| 145 | 30 | [M - NO]⁺ | [C₆H₃F₂O₂]⁺ |

| 129 | 100 | [M - NO₂]⁺ | [C₆H₃F₂O]⁺ |

| 117 | 40 | [M - NO - CO]⁺ | [C₅H₃F₂O]⁺ |

| 101 | 25 | [M - NO₂ - CO]⁺ | [C₅H₃F₂]⁺ |

| 88 | 15 | [C₄H₂F₂]⁺ | [C₄H₂F₂]⁺ |

| 73 | 20 | [C₄H₂FO]⁺ | [C₄H₂FO]⁺ |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways initiated by the ionization of the molecule to form the molecular ion (M⁺) at m/z 175.

-

Loss of Nitric Oxide (NO): The molecular ion can undergo a rearrangement to form a nitrite intermediate, which then loses a neutral nitric oxide radical (•NO) to form the ion at m/z 145.

-

Loss of Nitrogen Dioxide (NO₂): A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂) and the formation of the phenoxide ion at m/z 129. This is often the base peak in the spectrum of nitrophenols.

-

Sequential Loss of Carbon Monoxide (CO): Following the initial fragmentation, the resulting ions can undergo further fragmentation. The ion at m/z 145 ([M - NO]⁺) can lose a molecule of carbon monoxide to form the ion at m/z 117. Similarly, the ion at m/z 129 ([M - NO₂]⁺) can also lose a molecule of carbon monoxide to yield the ion at m/z 101.

-

Ring Fission: Further fragmentation of the aromatic ring can lead to the formation of smaller charged species, such as the ions observed at m/z 88 and 73.

The proposed fragmentation pathway is illustrated in the diagram below:

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a high-purity solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. A working solution of 10 µg/mL is then prepared by diluting the stock solution with the same solvent.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes.

The workflow for the GC-MS analysis is depicted in the following diagram:

Caption: General workflow for GC-MS analysis.

This guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of this compound. The provided data and pathways, while based on sound scientific principles and analogous compounds, should be confirmed with experimental data for definitive structural elucidation.

The Synthetic Versatility of 2,3-Difluoro-6-nitrophenol: A Technical Primer for Organic Chemists

For Immediate Release

Shanghai, China – December 23, 2025 – 2,3-Difluoro-6-nitrophenol, a strategically functionalized aromatic compound, has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring vicinal fluorine atoms and a nitro group ortho to a hydroxyl moiety, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, particularly in the synthesis of high-value compounds such as fluoroquinolone antibiotics, and explores its potential in other areas of chemical manufacturing. This document is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis.

Core Properties and Specifications

This compound (CAS No. 82419-26-9) is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value | Source |

| Molecular Formula | C₆H₃F₂NO₃ | [2][3] |

| Molecular Weight | 175.09 g/mol | [2][3] |

| Melting Point | 60-62 °C (lit.) | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥97.0% | [1] |

| InChI Key | KEGOHDCHURMFKX-UHFFFAOYSA-N | [2] |

| SMILES | Oc1c(F)c(F)ccc1--INVALID-LINK--=O | [2] |

Key Synthetic Application: Fluoroquinolone Antibiotics

A primary application of this compound is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[4] The synthesis of Ofloxacin, a widely used second-generation fluoroquinolone, serves as a prime example of its utility. The synthetic pathway leverages the reactivity of the functional groups on the this compound core to construct the characteristic tricyclic structure of the antibiotic.

The overall synthetic workflow for the preparation of a key Ofloxacin intermediate from this compound is depicted below.

Caption: Synthetic workflow for an Ofloxacin precursor from this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis of the Ofloxacin precursor.

Step 1: Synthesis of 2-Acetonyloxy-3,4-difluoronitrobenzene

This step involves the O-alkylation of the phenolic hydroxyl group of this compound with chloroacetone.

-

Reaction Scheme:

-

This compound + Chloroacetone → 2-Acetonyloxy-3,4-difluoronitrobenzene

-

-

Experimental Procedure (based on patent data):

-

To a reaction vessel, add this compound, acetone, chloroacetone, potassium carbonate (K₂CO₃), and a catalytic amount of potassium iodide (KI). The recommended mass ratio of these components is approximately 1:16:0.9:1.9:0.135 respectively.

-

The reaction mixture is heated to reflux and stirred. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 2-Acetonyloxy-3,4-difluoronitrobenzene, which can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine

This key step involves the reductive cyclization of the nitro group and subsequent intramolecular ring closure to form the benzoxazine core.

-

Reaction Scheme:

-

2-Acetonyloxy-3,4-difluoronitrobenzene → 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine

-

-

Experimental Procedure (based on patent and general literature data):

-

In a hydrogenation apparatus, dissolve 2-Acetonyloxy-3,4-difluoronitrobenzene in a suitable solvent such as ethanol.

-

Add a catalytic amount of Raney Nickel. The mass ratio of the nitro compound to ethanol and Raney Nickel is approximately 1:8:0.75.[5]

-

The vessel is purged with hydrogen gas and the reaction is carried out under hydrogen pressure. While the patent does not specify the pressure, typical Raney Nickel reductions of nitroarenes are conducted at pressures ranging from atmospheric to 50 psi.[6]

-

The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by the uptake of hydrogen and confirmed by TLC or GC-MS.

-

Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to give the crude 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine.[3] The product can be purified by distillation under reduced pressure or column chromatography.

-

Step 3: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

The resulting benzoxazine is then reacted with diethyl ethoxymethylenemalonate, which upon thermal cyclization, forms the quinolone ring system characteristic of fluoroquinolone antibiotics. This is a variation of the Gould-Jacobs reaction.[7]

-

Reaction Scheme:

-

7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine + Diethyl ethoxymethylenemalonate → Ofloxacin precursor

-

-

Experimental Procedure (General):

-

A mixture of 7,8-Difluoro-2,3-dihydro-3-methyl-4H-benzoxazine and diethyl ethoxymethylenemalonate is heated at an elevated temperature, typically in the range of 100-150 °C. The reaction can be carried out neat or in a high-boiling solvent.

-

The intermediate enamine is formed with the elimination of ethanol.

-

Further heating (typically >200 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A induces a thermal cyclization to form the 4-hydroxy-3-carboethoxyquinoline derivative.

-

The resulting ester is then saponified and subsequently decarboxylated to yield the core quinolone structure.

-

Potential Applications in Agrochemicals and Dyes

While the pharmaceutical applications of this compound are well-documented, its unique structural features also make it a promising precursor for the synthesis of novel agrochemicals and dyes.[8][9][10]

-

Agrochemicals: The presence of a difluorinated phenyl ring is a common motif in many modern herbicides and fungicides. The fluorine atoms can enhance the biological activity and metabolic stability of the molecule. This compound can serve as a starting point for the synthesis of various heterocyclic compounds with potential herbicidal or fungicidal properties.

-

Dyes: The nitrophenol core is a classic chromophore. Further derivatization of this compound, for instance, by reduction of the nitro group to an amine and subsequent diazotization and coupling reactions, could lead to the synthesis of novel azo dyes with unique colors and properties. The fluorine substituents may also impart desirable properties such as enhanced lightfastness.

The logical flow for the derivatization of this compound for these applications is outlined below.

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary application in the synthesis of fluoroquinolone antibiotics highlights its importance in the pharmaceutical industry. The detailed experimental protocols provided in this guide offer a starting point for researchers and process chemists working in this area. Furthermore, the exploration of its potential in the agrochemical and dye industries opens up new avenues for research and development. The strategic placement of its functional groups ensures that this compound will continue to be a relevant and important building block for the foreseeable future.

References

- 1. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]

- 2. 2,3-二氟-6-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 7,8-Difluoro-2,3-dihydro-3-methyl-4H-(1,4)benzoxazine | C9H9F2NO | CID 10219718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Buy this compound | 82419-26-9 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

The Biological Frontier of 2,3-Difluoro-6-nitrophenol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-nitrophenol is a versatile chemical intermediate, primarily utilized in the synthesis of a variety of biologically active compounds. Its derivatives have shown significant promise in medicinal chemistry, particularly as antimicrobial and anticancer agents. The incorporation of the difluoronitrophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

This compound serves as a crucial building block in the synthesis of complex heterocyclic structures, most notably fluoroquinolones and quinoxalines. The presence of fluorine atoms and a nitro group on the phenol ring provides unique electronic properties that can enhance biological activity and metabolic stability. This guide will delve into the antimicrobial and anticancer properties of derivatives synthesized from this important precursor.

Antimicrobial Activity

Derivatives of this compound, particularly fluoroquinolones, are potent broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |

| Fluoroquinolone | Ciprofloxacin | Staphylococcus aureus | 0.8 | [1] |

| Fluoroquinolone | Levofloxacin | Staphylococcus aureus | 0.6 | [1] |

| Fluoroquinolone | Gatifloxacin | Staphylococcus aureus | 0.3 | [1] |

| Fluoroquinolone | Moxifloxacin | Staphylococcus aureus | 0.09 | [1] |

| Fluoroquinolone | Zabofloxacin | Staphylococcus aureus | 0.25 (MIC50), 2 (MIC90) | [2] |

| Quinoxaline | Compound 5j | Rhizoctonia solani | 8.54 (EC50) | [3] |

| Quinoxaline | Compound 5t | Rhizoctonia solani | 12.01 (EC50) | [3] |

| Quinoxaline | Compound 5k | Acidovorax citrulli | - | [3] |

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Test compound (e.g., a fluoroquinolone derivative)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Microtiter Plates:

-

Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Activity

Derivatives of this compound, including certain quinolones and quinoxalines, have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that is required for 50% inhibition of cell growth in vitro.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoxaline | Compound IVd | HeLa (Cervical) | 3.20 ± 1.32 | [4] |

| Quinoxaline | Compound IVd | MCF-7 (Breast) | 4.19 ± 1.87 | [4] |

| Quinoxaline | Compound IVd | A549 (Lung) | 5.29 ± 1.34 | [4] |

| Quinoxaline | Compound VIIIc | HCT116 (Colon) | 2.5 | [5][6] |

| Quinoxaline | Compound VIIIc | MCF-7 (Breast) | 9 | [5][6] |

| Quinoxaline | Compound VIIIa | HepG2 (Liver) | 9.8 | [5][6] |

| Quinoxaline | Compound VIIIe | HCT116 (Colon) | 8.4 | [5][6] |

| Nitroaromatic | Compound 3 | Human Cancer Cell Lines | < 8.5 | [7][8] |

| Nitroaromatic | Compound 24 | Human Cancer Cell Lines | < 8.5 | [7][8] |

Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Test compound

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for a few minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway: Quinolone-Indolone Conjugate Induced Apoptosis

A novel quinolone-indolone conjugate has been shown to induce apoptosis in human cancer cells by inhibiting the EGFR-STAT3-HK2 signaling pathway.[9]

Caption: Apoptosis induction by a quinolone-indolone conjugate.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of derivatives of this compound.

Caption: General workflow for drug discovery from this compound.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The data and protocols presented in this guide offer a foundational resource for researchers in the field of drug discovery and development. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop novel therapeutic agents with enhanced efficacy and safety profiles.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Assay of topoisomerase I activity [protocols.io]

- 4. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolone-indolone conjugate induces apoptosis by inhibiting the EGFR-STAT3-HK2 pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Fluorochemicals: A Technical Guide to 2,3-Difluoro-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-nitrophenol is a key chemical intermediate, distinguished by its unique arrangement of fluorine and nitro functional groups on a phenolic ring. This structure imparts valuable reactivity, making it an essential building block in the synthesis of a range of high-value chemicals, most notably fluoroquinolone antibiotics and potentially novel agrochemicals. Its strategic importance lies in its ability to introduce fluorine atoms into larger molecules, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and synthetic pathway diagrams to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its key physical and chemical properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 82419-26-9 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol [2] |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 60-62 °C[1][3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |

| ¹³C NMR | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |

| IR (Infrared) | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |

| Mass Spectrometry | Spectral data is available and can be sourced from chemical suppliers and spectral databases. |

Synthesis of this compound

The regioselective synthesis of this compound is crucial for its utility as a chemical intermediate. A common and efficient method involves the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluoronitrobenzene by a hydroxide source.

Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene

This protocol is adapted from a patented industrial process, which boasts a high yield and purity of the final product.[4]

Materials:

-

2,3,4-Trifluoronitrobenzene

-

Aqueous solution of an alkali metal or alkaline earth metal hydroxide (e.g., Potassium Hydroxide)

-

Sulfuric Acid (for acidification)

-

Water (for steam distillation)

Procedure:

-

2,3,4-Trifluoronitrobenzene is reacted with an aqueous solution of an alkali metal or alkaline earth metal hydroxide. This reaction is performed in the absence of an organic solvent.

-